Emergence in HIV Protease Inhibitor Research Landscape
Lasinavir (INN: BMS-234475/CGP-61755) emerged in the late 1990s as an experimental peptidomimetic protease inhibitor during a critical period in antiretroviral drug development. Its discovery occurred against the backdrop of significant advancements in HIV treatment following the introduction of highly active antiretroviral therapy (HAART) in 1996, which combined protease inhibitors (PIs) with reverse transcriptase inhibitors [3] [6] [8]. The compound was independently discovered by the pharmaceutical companies Novartis (Basel, Switzerland) and Bristol-Myers Squibb, reflecting the intensive global research effort targeting HIV protease during this era [3].
Lasinavir was designed as a competitive inhibitor of the HIV-1 and HIV-2 proteases, enzymes essential for viral maturation. Like other peptidomimetic PIs, it functioned by mimicking the transition state of the protease's natural peptide substrate, thereby preventing the cleavage of Gag and Gag-Pol polyproteins into functional viral enzymes and structural proteins [6]. This mechanism blocked the production of mature, infectious virions—a strategy validated by first-generation PIs like saquinavir (approved 1995) and indinavir (approved 1996) [6] [7]. Its development represented the ongoing quest to overcome the limitations of earlier PIs, particularly concerning bioavailability, resistance profiles, and synthetic complexity [4] [6].
Table 1: Key Characteristics of Lasinavir
Property | Detail |
---|
IUPAC Name | tert-Butyl (3S,4S,6R,9S)-13-benzyl-12-hydroxy-6,9-dioxo-7-(propan-2-yl)-10-[(2,3,4-trimethoxyphenyl)methyl]-2-oxa-5,8,14-triazapentadecan-15-oate |
Molecular Formula | C₃₅H₅₃N₃O₉ |
Molecular Weight | 659.81 g/mol |
Drug Class | Peptidomimetic HIV Protease Inhibitor |
Development Stage | Terminated after Phase I (2002) |
Originators | Novartis, Bristol-Myers Squibb |
Key Milestones in Preclinical Discovery & Patent Evolution
The preclinical trajectory of Lasinavir was marked by strategic molecular optimization and intellectual property protection. The compound was granted the International Nonproprietary Name (INN) "Lasinavir" by the World Health Organization in 1997, signaling its recognition as a distinct investigational entity [3]. Patent records indicate collaborative development efforts, with a key US patent (US7348345B2) filed in the late 1990s covering nonnucleoside reverse transcriptase inhibitors and related compounds, reflecting the cross-target strategies prevalent in HIV drug discovery at the time [3] [6].
Lasinavir's chemical structure featured a tert-butyl ester and a benzyl-trimethoxyphenyl moiety, distinguishing it from earlier PIs. Its core design incorporated a modified peptide backbone with non-peptide substituents aimed at enhancing binding affinity and metabolic stability. This approach aligned with the industry-wide shift toward reducing peptidic character in PIs to improve oral bioavailability—a significant challenge for first-generation agents like saquinavir [4] [6]. Preclinical data indicated potent inhibition of HIV-1 protease, likely through interactions with the catalytic aspartate residues (Asp25/Asp25') and the flexible flap regions enclosing the enzyme's active site [6]. Despite promising biochemical profiles, clinical development was halted abruptly. According to AdisInsight records, investigation was formally terminated on October 9, 2002, following Phase I trials, though specific efficacy or pharmacokinetic data remain undisclosed in public domains [3].
Table 2: Lasinavir Development Timeline
Year | Milestone | Significance |
---|
1997 | INN "Lasinavir" assigned by WHO | Formal recognition as a candidate antiretroviral agent |
Late 1990s | Patent filings (e.g., US7348345B2) | Protection of chemical structure and potential therapeutic applications |
Pre-2002 | Preclinical studies (structure-activity refinement) | Optimization for potency, selectivity, and bioavailability |
2002 | Investigation terminated (Phase I) | Discontinuation despite initial promise; reasons undisclosed publicly |
Role in Addressing Limitations of First-Generation Protease Inhibitors
Lasinavir's design directly targeted three critical shortcomings of early PIs like saquinavir, indinavir, and ritonavir:
Bioavailability Challenges: First-generation PIs suffered from poor oral bioavailability due to high molecular weight, excessive peptidic character, and susceptibility to cytochrome P450 metabolism and P-glycoprotein efflux. Saquinavir's bioavailability was a mere 4% [4] [6]. Lasinavir incorporated non-peptide substituents and a tert-butyl ester group intended to enhance intestinal absorption and reduce first-pass metabolism. This aligned with contemporaneous efforts seen in amprenavir (and later fosamprenavir, its prodrug), which utilized a tetrahydrofuran carbamate and sulfonamide to improve solubility [4] [6].
Drug Resistance Issues: Emerging PI-resistant HIV strains, particularly those with mutations at residues like Val82, Gly48, and Ile54, compromised the efficacy of early PIs [6] [8]. Lasinavir's structure-activity relationship (SAR) optimization likely aimed to maintain binding affinity against common mutant proteases. Its benzyl-trimethoxyphenyl moiety may have been designed for enhanced interactions with conserved residues in the protease substrate envelope, a strategy successfully employed in darunavir (approved later in 2006) [4] [6].
Synthetic Complexity & Pill Burden: The intricate synthesis of first-gen PIs like saquinavir (with multiple chiral centers) contributed to high costs and limited production scalability. Lasinavir's structure, while complex, potentially offered fewer chiral centers than some predecessors, streamlining manufacturing—an approach also seen in nelfinavir, which incorporated a novel 2-methyl-3-hydroxybenzamide group to simplify synthesis [6]. Reducing pill burden was crucial for adherence; early HAART regimens required numerous daily pills (e.g., indinavir dosed every 8 hours), whereas Lasinavir's preclinical profile likely targeted twice-daily dosing [7] [8].
Table 3: Structural Evolution from First-Generation PIs to Lasinavir
Inhibitor (Year Approved) | Core Structural Feature | Limitation Addressed | Lasinavir's Approach |
---|
Saquinavir (1995) | Decahydroisoquinoline (DIQ), quinadyl group | Low bioavailability (4%) | Modified backbone with non-peptide termini; tert-butyl ester for improved lipophilicity |
Indinavir (1996) | Hydroxyaminopentane amide, benzyl termini | Dosing frequency (8-hourly); kidney stones | Structural motifs aimed at enhanced solubility and prolonged half-life |
Nelfinavir (1997) | DIQ + 2-methyl-3-hydroxybenzamide | Synthetic complexity; diarrhea | Potential reduction in chiral centers; balanced hydrophobic/hydrophilic groups |
While Lasinavir did not progress beyond Phase I, its development reflected crucial iterative advances in PI design—bridging the gap between early peptidomimetics like saquinavir and later generations (e.g., atazanavir, darunavir) that achieved improved dosing, resistance profiles, and tolerability [4] [6]. Its termination underscores the high attrition rate in antiretroviral development despite rationally designed mechanisms.